2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Description
The compound 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide features a chromene-2-one core substituted at the 3-position with a carboxamide group and at the 8-position with a prop-2-en-1-yl (allyl) moiety. The carboxamide nitrogen is further functionalized with a 4-(phenyldiazenyl)phenyl group, introducing an azo (-N=N-) linkage.
Properties
CAS No. |
325803-84-7 |
|---|---|
Molecular Formula |
C25H19N3O3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-oxo-N-(4-phenyldiazenylphenyl)-8-prop-2-enylchromene-3-carboxamide |
InChI |
InChI=1S/C25H19N3O3/c1-2-7-17-8-6-9-18-16-22(25(30)31-23(17)18)24(29)26-19-12-14-21(15-13-19)28-27-20-10-4-3-5-11-20/h2-6,8-16H,1,7H2,(H,26,29) |
InChI Key |
SSBKSGTZMMTUIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromene ring. The azo group is introduced through a diazotization reaction, where aniline is treated with nitrous acid to form the diazonium salt, which is then coupled with the chromene derivative. The final step involves the formation of the carboxamide group through the reaction of the chromene-azo intermediate with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the diazotization and coupling reactions, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable diverse reactivity:
2.1. Carboxamide Group
-
Hydrolysis : Acidic/basic conditions convert the amide to a carboxylic acid, altering solubility and biological activity.
-
Nucleophilic Substitution : Reaction with amines/alcohols forms imides or esters, respectively.
2.2. (E)-Phenyldiazenyl Group
-
Photoisomerization : Light-induced E/Z isomerization, enabling photoreactive applications.
-
Coupling Reactions : Potential participation in azo coupling with phenolic/diamine substrates.
2.3. Chromene Core
-
Ring-Opening : Nucleophilic attack at the lactone carbonyl (e.g., hydrazine) leads to linear derivatives, as observed in related coumarins .
-
Conjugate Addition : Michael addition at the α,β-unsaturated carbonyl.
Table 2: Functional Group Reactions
| Functional Group | Reaction Type | Products/Outcomes |
|---|---|---|
| Carboxamide | Hydrolysis | Carboxylic acid |
| (E)-Phenyldiazenyl | Photoisomerization | Z-isomer |
| Chromene (lactone) | Ring-opening | Linear hydrazide derivatives |
Analytical Characterization
Key techniques for structural confirmation include:
-
NMR Spectroscopy : Identifies aromatic protons, methylene groups, and carbonyl carbons (e.g., δ 161 ppm for C=O) .
-
Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
-
IR Spectroscopy : Detects carbonyl stretches (e.g., 1700–1660 cm⁻¹ for amide/ester groups) .
Mechanistic Insights
-
Nucleophilic Attack : The chromene’s lactone ring undergoes ring-opening via conjugate addition or direct nucleophilic attack, as seen in hydrazine-mediated reactions .
-
Photoreactivity : The azo group’s E/Z isomerization may influence molecular shape and reactivity under light.
Related Compounds and Structural Variants
Structural analogs include:
-
4-Hydroxycoumarin : Anticoagulant activity due to hydroxy group.
-
7-Hydroxychromone : Anti-inflammatory properties from hydroxy substitution.
-
5-Aminocoumarin : Fluorescent probes via amino functionality.
Table 3: Structural Similarities and Divergences
| Compound | Key Functional Groups | Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | 4-Hydroxy | Anticoagulant |
| 7-Hydroxychromone | 7-Hydroxy | Anti-inflammatory |
| 5-Aminocoumarin | 5-Amino | Fluorescent probes |
Scientific Research Applications
Chemical Characteristics
The compound features a chromene core, which is known for its ability to interact with biological systems. The presence of the diazenyl group enhances its potential as a dye and in photodynamic therapy, while the carboxamide functionality contributes to its solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, research has shown that derivatives of chromene can selectively target cancer cells, leading to apoptosis through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .
Case Study: Selective Uptake in Cancer Cells
A notable study demonstrated that a related compound was selectively taken up by cancer cells, suggesting that structural modifications can enhance selectivity and efficacy against specific cancer types. The study employed imaging techniques to visualize the uptake in vitro, providing insights into the pharmacokinetics of these compounds .
Antimicrobial Properties
Compounds derived from the chromene structure have also been evaluated for their antimicrobial properties. The incorporation of the diazenyl moiety has been linked to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus cereus. In vitro assays revealed that these compounds could inhibit bacterial growth effectively .
Dye and Pigment Production
The azo group present in this compound makes it suitable for use as a dye. Azo compounds are widely used in textile industries due to their vibrant colors and stability. The chromene framework allows for potential modifications that can tailor the dye properties for specific applications.
Photodynamic Therapy
The photophysical properties of this compound suggest its potential use in photodynamic therapy (PDT), where light-sensitive drugs are activated by specific wavelengths of light to produce reactive oxygen species that can destroy cancer cells. Studies have indicated that chromene derivatives can generate singlet oxygen upon irradiation, making them candidates for PDT .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis : While methods for sulfamoyl and pyridinyl analogs are well-documented , the target compound’s synthesis requires optimization of diazonium salt coupling to avoid side reactions.
- Physical Properties : The phenyldiazenyl group likely lowers solubility in aqueous media compared to sulfamoyl analogs but improves π-stacking in solid-state structures .
- Biological Potential: Thiazol-imine derivatives with allyl groups show antihypertensive activity, suggesting the target compound merits evaluation for similar effects .
Biological Activity
The compound 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a member of the chromene family, characterized by its unique structural features including an oxo group, a diazenyl group, and a carboxamide functionality. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of approximately 342.36 g/mol. Its structural diversity is attributed to multiple functional groups, which may enhance its biological activity.
Anticancer Activity
Research indicates that compounds within the chromene family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : These compounds have been observed to cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
- Caspase Activation : They activate caspases, which are crucial for the execution phase of apoptosis, resulting in DNA fragmentation and cell death .
A notable study utilized a Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of related compounds against lung cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating strong anticancer potential .
Antimicrobial Activity
In addition to anticancer properties, chromene derivatives have shown promising antimicrobial activity. For example, structural analogs have been tested against various bacterial strains, demonstrating effective inhibition of growth. The presence of the diazenyl moiety is believed to enhance this activity by altering membrane permeability or interfering with bacterial metabolic processes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Structural Feature | Biological Activity |
|---|---|
| Oxo group | Enhances reactivity and potential for nucleophilic attack |
| Diazenyl linkage | Increases antimicrobial potency |
| Carboxamide group | Contributes to overall stability and bioavailability |
These features suggest that modifications at specific sites can lead to enhanced efficacy and selectivity for targeted biological activities.
Case Studies
- Anticancer Efficacy : A study focused on the synthesis and evaluation of related chromene derivatives found that specific substitutions on the phenyl ring significantly influenced anticancer activity against various cell lines. The most potent derivative exhibited IC50 values in the low micromolar range .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various chromene derivatives against Gram-positive and Gram-negative bacteria. Compounds with electron-donating groups on the phenyl ring showed increased antibacterial effects compared to those with electron-withdrawing groups .
Q & A
Q. How can the synthesis of 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide be optimized for reproducibility and yield?
- Methodological Answer : The compound’s coumarin core can be synthesized via base-mediated coupling of 7-amino-2-oxo-2H-chromene-3-carboxylic acid derivatives with 4-(phenyldiazenyl)phenylamine. Key steps include:
- Deprotonation : Use anhydrous potassium carbonate (K₂CO₃) in DMF to activate the carboxylic acid for amide bond formation .
- Allylation : Introduce the prop-2-en-1-yl group via nucleophilic substitution using allyl bromide under reflux conditions .
- Purification : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone to isolate high-purity crystals .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of allyl bromide to avoid side reactions) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example:
- The allyl group’s protons (δ 5.8–5.2 ppm, multiplet) and the azo group’s aromatic protons (δ 7.8–7.3 ppm, doublets) .
- The carbonyl carbons (C=O at δ 160–170 ppm) and chromene oxygen (C-O at δ 150–155 ppm) .
- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₆H₂₁N₃O₃: 424.1657) .
- IR Spectroscopy : Identify lactone (C=O stretch at ~1700 cm⁻¹) and azo (N=N stretch at ~1450 cm⁻¹) functional groups .
Q. What are the core reactivity patterns of the chromene-3-carboxamide scaffold under standard laboratory conditions?
- Methodological Answer :
- Electrophilic Substitution : The chromene ring undergoes nitration or halogenation at the 6-position due to electron-donating allyl groups .
- Oxidation : The allyl group can oxidize to an epoxide using m-CPBA in dichloromethane at 0°C .
- Azo Group Reactivity : The (E)-phenyldiazenyl group participates in photoisomerization (UV light, 365 nm) or reduction (Na₂S₂O₄ in H₂O/EtOH) to form aniline derivatives .
Advanced Research Questions
Q. How do the electron-withdrawing azo and electron-donating allyl substituents influence the compound’s electronic structure and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals. The azo group lowers the LUMO energy, enhancing electrophilicity, while the allyl group raises the HOMO energy, promoting nucleophilic attacks .
- Experimental Validation : Compare reaction rates with analogs lacking substituents. For example, the allyl group accelerates Diels-Alder cycloadditions by 30% compared to methyl-substituted derivatives .
Q. What strategies resolve contradictions in reported bioactivity data for similar coumarin-azo hybrids?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., cell lines, incubation times). For instance, anti-cancer activity discrepancies may arise from differences in MTT assay protocols .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing allyl with propargyl) to isolate the azo group’s contribution to cytotoxicity .
Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?
- Methodological Answer :
- TD-DFT Simulations : Predict absorption spectra (e.g., λmax ~450 nm for π→π* transitions) and compare with experimental UV-Vis data .
- Solvatochromism Studies : Evaluate solvent polarity effects on fluorescence quantum yield using ethanol, DMSO, and cyclohexane .
- Docking Studies : Model interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly when scaling from milligram to gram quantities?
- Methodological Answer :
- Heat Transfer Issues : Exothermic reactions (e.g., allylation) require controlled heating (reflux under N₂) to avoid decomposition at larger scales .
- Purification Challenges : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher recovery rates (>85%) in gram-scale syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
